molecular formula C15H14ClF3N4OS B2539663 (5-Chlorothiophen-2-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 2034345-76-9

(5-Chlorothiophen-2-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No. B2539663
CAS RN: 2034345-76-9
M. Wt: 390.81
InChI Key: DPGLUFMCJZZAES-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It includes a chlorothiophene group, a trifluoromethyl group, a pyrimidine ring, and a piperazine ring . These groups contribute to the compound’s unique chemical properties and potential applications.

Scientific Research Applications

Synthesis and Imaging Applications

The compound has been explored for its potential in synthesizing new positron emission tomography (PET) agents, specifically targeting LRRK2 enzyme imaging in Parkinson's disease. A study detailed the synthesis of a reference standard and its precursor, leading to the creation of a target tracer with high radiochemical yield and purity. This development signifies its importance in neurological research and potential diagnostic applications (Wang et al., 2017).

Antimicrobial and Anti-inflammatory Agents

Another research avenue involves the compound's derivatives being synthesized for antimicrobial and anti-inflammatory purposes. Novel heterocyclic compounds derived from visnaginone and khellinone have shown significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, highlighting the compound's potential in developing new therapeutic agents (Abu‐Hashem et al., 2020).

Anticonvulsant Drug Analysis

The structural and electronic properties of anticonvulsant drugs, including those related to the compound , have been analyzed to understand their action mechanisms. The crystal structures of these drugs reveal critical interactions and conformations, providing insights into their effectiveness and potential modifications for enhanced efficacy (Georges et al., 1989).

properties

IUPAC Name

(5-chlorothiophen-2-yl)-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClF3N4OS/c1-9-20-11(15(17,18)19)8-13(21-9)22-4-6-23(7-5-22)14(24)10-2-3-12(16)25-10/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPGLUFMCJZZAES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=C(S3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClF3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chlorothiophen-2-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

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